1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
Description
This compound is a pyrazole-piperidine hybrid featuring a 4-methoxyphenyl group at the pyrazole C5 position, a piperidine ring linked to the pyrazole N1, and a 3-nitrophenyl acetyl moiety. Its molecular formula is C₂₀H₂₀N₄O₄, with a molecular weight of 380.40 g/mol . The structural complexity arises from the integration of pharmacophoric groups:
- Piperidine: Contributes to basicity and membrane permeability.
- 3-Nitrophenyl acetyl: Introduces electron-withdrawing properties, influencing reactivity and solubility.
Synthetic routes likely involve condensation of 5-(4-methoxyphenyl)-1H-pyrazol-3-amine with appropriate ketones or acylating agents, followed by piperidine coupling and nitro-group functionalization, as seen in analogous pyrazole syntheses .
Properties
IUPAC Name |
1-[4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15(28)18-5-8-22(23(13-18)27(29)30)26-11-9-17(10-12-26)21-14-20(24-25-21)16-3-6-19(31-2)7-4-16/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLATXKIJZOSKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
Analytical Characterization
The final compound is characterized via LC/MS (Q-TOF), ¹H/¹³C NMR, and IR spectroscopy. Source confirms molecular ions ([M+H]⁺ at m/z 420.469) and distinct aromatic proton signals (δ 7.2–8.1 ppm). Purity (>95%) is verified by HPLC using a C18 column.
Challenges and Optimization
- Regioselectivity : As noted in, non-symmetrical diketones yield regioisomers. Using electron-deficient hydrazines (e.g., 4-methoxyphenyl hydrazine) favors the desired 1,3,5-substitution.
- Nitration Control : Over-nitration is mitigated by low-temperature conditions (0–5°C) and controlled stoichiometry.
- Catalyst Choice : Palladium catalysts (Pd₂(dba)₃) in DMSO enhance reaction rates but require inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone undergoes various reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Oxidation can be achieved using agents like potassium permanganate. Reduction might involve hydrogenation or metal hydrides. Substitution reactions often require halogenating agents or nucleophiles under specific conditions.
Major Products Formed: These reactions yield diverse products, such as ketones, alcohols, or amines, depending on the pathways and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the piperidine and nitrophenyl groups may enhance these effects by improving solubility and bioavailability, potentially leading to more effective anticancer agents.
Anti-inflammatory Effects
Several studies highlight the anti-inflammatory potential of pyrazole-containing compounds. The presence of the methoxyphenyl group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Neurological Applications
The piperidine moiety is often associated with neuroactive compounds. Research into similar compounds suggests potential applications in treating neurological disorders such as depression and anxiety. The interaction of this compound with neurotransmitter systems could provide insights into its efficacy as a neuropharmaceutical.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrazole derivatives, revealing that modifications at the piperidine position significantly increased cytotoxicity against breast cancer cells. The study concluded that further structural optimization could lead to potent anticancer agents.
Case Study 2: Anti-inflammatory Properties
In an investigation published in Pharmacology Reports, researchers examined a series of pyrazole derivatives for their anti-inflammatory effects in rodent models. The results indicated that certain substitutions led to significant reductions in inflammatory markers, suggesting potential therapeutic uses for similar structures.
Case Study 3: Neuropharmacological Effects
A recent study highlighted the neuroprotective effects of piperidine-containing compounds on neuronal cultures exposed to oxidative stress. The findings suggest that compounds like 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone may offer protective benefits against neurodegenerative diseases.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. The nitrophenyl group, for instance, may engage in electron transfer processes, influencing biochemical pathways. The pyrazole ring is known for its affinity towards enzymes, potentially inhibiting or activating them.
Comparison with Similar Compounds
Key Observations :
- Morpholine () increases polarity compared to piperidine, affecting solubility and CNS penetration.
- Pyrimidine analogs () introduce hydrogen-bonding sites, which may enhance kinase inhibition.
Pharmacological Activity
Anti-Inflammatory Potential
- Pyrazolyl Urea Derivatives (e.g., Compound 3c in ): Exhibit potent TNF-α and p38αMAPK inhibition (IC₅₀ < 1 μM). The target compound’s 4-methoxyphenyl group may similarly enhance anti-inflammatory activity by modulating lipophilicity and receptor interactions .
- Nitro Group Position : The 3-nitro substituent (target) vs. 4-nitro in pyrazole-4-carbonitriles () may influence electron distribution, altering enzyme inhibition profiles.
Q & A
Q. What are the key steps in synthesizing 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone, and how are intermediates characterized?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Introducing the pyrazole and piperidine moieties via nucleophilic substitution or cross-coupling reactions.
- Functionalization : Adding the 4-methoxyphenyl and 3-nitrophenyl groups using regioselective nitration and methoxylation.
- Purification : Column chromatography or recrystallization to isolate intermediates.
Q. Characterization methods :
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme inhibition assays : Test affinity for kinases or receptors using fluorescence polarization or radiometric methods .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
Q. Example optimization data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd/C (5 mol%), DMF, 80°C | 72 | 98 |
| CuI (10 mol%), DMSO, 70°C | 65 | 95 |
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test activity .
- Computational docking : Compare binding modes of active vs. inactive analogs using AutoDock Vina .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups correlate with antibacterial potency) .
Q. Example structural analogs and activities :
| Compound | Key Modification | IC50 (μM) |
|---|---|---|
| Parent compound | 4-methoxyphenyl, nitro | 0.45 |
| Analog A | 4-fluorophenyl, nitro | 0.62 |
| Analog B | 4-methoxyphenyl, amine | >10 |
Q. How does computational modeling contribute to understanding binding affinity with target proteins?
- Molecular dynamics simulations : Predict stability of ligand-protein complexes over 100 ns trajectories .
- Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to binding .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. How to design derivatives to explore structure-activity relationships (SAR)?
- Substituent variation : Replace the piperidine ring with morpholine or introduce halogens (F, Cl) at the phenyl ring .
- Bioisosteric replacement : Swap the pyrazole with triazole to assess metabolic stability .
- Pro-drug synthesis : Mask the nitro group as an amine for enhanced bioavailability .
Q. Example derivative design workflow :
Virtual screening : Generate 50 derivatives using Chemsketch.
ADMET prediction : Filter for CNS permeability (LogP < 5) and low hepatotoxicity.
Synthesis priority : Prioritize compounds with predicted IC50 < 1 μM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
